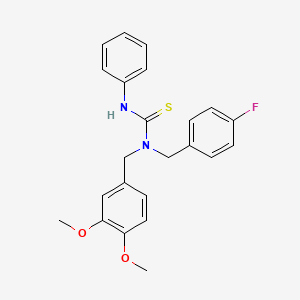![molecular formula C15H12ClN3O5 B11525032 2-chloro-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11525032.png)
2-chloro-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a hydrazide linkage, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation of 2,4-dihydroxyacetophenone with 2-chloro-4-nitrobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage and nitro group are key functional groups that contribute to its biological activity. It can form covalent bonds with target proteins, leading to inhibition or modulation of their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide: Lacks the nitro group, which may result in different chemical and biological properties.
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide: Lacks the chloro group, potentially affecting its reactivity and interactions.
2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide: Substitution of the nitro group with a methyl group, altering its electronic properties.
Uniqueness
The presence of both the chloro and nitro groups in 2-chloro-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-nitrobenzohydrazide makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12ClN3O5 |
|---|---|
Molecular Weight |
349.72 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O5/c1-8(11-5-3-10(20)7-14(11)21)17-18-15(22)12-4-2-9(19(23)24)6-13(12)16/h2-7,20-21H,1H3,(H,18,22)/b17-8+ |
InChI Key |
PLEFCSOTBYZJEQ-CAOOACKPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11524958.png)
![4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524960.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11524966.png)
![N-(4-chloro-2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11524972.png)

![1-(1-{4-[Chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11524988.png)
![4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11524992.png)
![3,4-difluoro-N-[(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline](/img/structure/B11524995.png)
![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11524998.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11525036.png)
![N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B11525039.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]-1H-indole](/img/structure/B11525041.png)
![(Azepan-1-ylmethyl)[2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid](/img/structure/B11525048.png)
